molecular formula C17H23NO B13997241 4-Phenyl-4-piperidinocyclohexanone CAS No. 65620-13-5

4-Phenyl-4-piperidinocyclohexanone

Cat. No.: B13997241
CAS No.: 65620-13-5
M. Wt: 257.37 g/mol
InChI Key: HBVUBDNRZWJTSB-UHFFFAOYSA-N
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Description

4-Phenyl-4-piperidinocyclohexanone is a cyclohexanone derivative featuring both phenyl and piperidine substituents at the 4-position of the cyclohexanone ring. Cyclohexanone derivatives are widely used in organic synthesis, pharmaceuticals, and material science due to their versatile reactivity and ability to act as intermediates.

Properties

CAS No.

65620-13-5

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

4-phenyl-4-piperidin-1-ylcyclohexan-1-one

InChI

InChI=1S/C17H23NO/c19-16-9-11-17(12-10-16,15-7-3-1-4-8-15)18-13-5-2-6-14-18/h1,3-4,7-8H,2,5-6,9-14H2

InChI Key

HBVUBDNRZWJTSB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCC(=O)CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis via 4-Phenyl-4-piperidinol Derivatives and Aromatic Ketones

One established approach involves the reaction of 4-phenyl-4-piperidinol or its hydrochloride salt with aromatic ketones such as acetophenone or paraformaldehyde under heating conditions to form intermediates that lead to this compound derivatives.

  • Reaction Conditions : Heating 4-phenyl-4-piperidinol hydrochloride with paraformaldehyde and acetophenone in solvents like chloroform or n-butanol at temperatures ranging from 50°C to 100°C.
  • Mechanism : The reaction proceeds through alkylation of the piperidinol nitrogen and carbonyl formation on the cyclohexanone ring.
  • Isolation : Post-reaction, the mixture is filtered, solvent removed by distillation, and the product purified by recrystallization or extraction.

This method allows the preparation of 1-(3-oxo-3-phenylpropyl)-4-phenyl-4-piperidinol, a key intermediate for further modifications.

Acylation and Oximino Derivative Formation

Following the formation of the piperidinol intermediate, acylation of the hydroxyl group is typically performed using acyl chlorides (e.g., propionyl chloride) or isopropenyl esters to yield 4-acyloxypiperidine derivatives.

  • Procedure : Dissolve the piperidinol in dry chloroform, dry over calcium chloride, then add the acyl chloride dropwise at room temperature. The reaction is exothermic and allowed to proceed for 1-2 hours.
  • Purification : Removal of solvents by distillation, followed by ether addition and refrigeration to precipitate the product.
  • Yields : High yields reported (up to 79%) for acylated intermediates.

The acylated intermediates can be further converted to oximino derivatives by reaction with hydroxylamine hydrochloride in aqueous alkaline media, typically at mild warming conditions, to convert the ketone to the corresponding oxime.

Protection of Piperidine Nitrogen and Subsequent Acylation

To improve selectivity and yields, protection of the piperidine nitrogen is employed before acylation:

  • Protecting Group : Benzyl chloroformate (Cbz) is used to mask the NH bond of 4-phenyl-4-piperidinol, preventing side reactions during acylation.
  • Method : The piperidinol is reacted with benzyl chloroformate in a cooled aqueous-dioxane mixture with potassium hydroxide, added in portions over 45 minutes with vigorous stirring.
  • Acylation : The protected intermediate is then acylated with isopropenyl esters (e.g., isopropenyl propionate or acetate) in the presence of p-toluenesulfonic acid under heating on a steam bath.
  • Deprotection : Hydrogenation over palladium on carbon in acidic ethanol removes the protecting group, yielding the desired 4-phenyl-4-acyloxypiperidine.
  • Yields and Purity : The process yields crystalline products with melting points around 174-176°C for propionoxy derivatives and 94-96°C for acetoxy derivatives, confirmed by infrared and nuclear magnetic resonance spectroscopy.

Oxidation of N-Phenyl-4-methyl-4-piperidinol to N-Phenyl-4-piperidone

Another route involves the synthesis of N-phenyl-4-piperidone intermediates, which are closely related to the target compound:

  • Starting Material : N-phenyl-4-methyl-4-piperidinol.
  • Oxidation : Using chromium trioxide (CrO3) in the presence of composite oxides like MgO-Al2O3-TiO2 catalysts at 60-80°C for 2-3 hours.
  • Reaction Medium : Ethanethiol is used as a solvent and reaction medium, with stirring and controlled heating.
  • Purification : After reaction completion, the mixture is filtered, distilled under reduced pressure, and recrystallized to isolate pure N-phenyl-4-piperidone.
  • Catalyst Preparation : The composite oxide catalyst is prepared by dissolving magnesium nitrate and aluminum nitrate in water, adding CTAB surfactant, nanometer TiO2, and subsequent drying and calcination steps at 620-750°C.

This method provides a high-purity intermediate useful for further functionalization towards this compound derivatives.

Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Alkylation of 4-phenyl-4-piperidinol Paraformaldehyde, acetophenone, chloroform/n-butanol 50-100°C Several hours Not specified Forms 1-(3-oxo-3-phenylpropyl)-4-phenyl-4-piperidinol
Acylation of piperidinol hydroxyl Propionyl chloride or isopropenyl esters, dry chloroform, p-TsOH Room temp to steam bath 1-3 hours Up to 79% Exothermic reaction, followed by solvent removal and crystallization
Protection of piperidine nitrogen Benzyl chloroformate, KOH, water-dioxane mixture Ice bath to room temp 45 minutes + 30 min rest 79% Prevents side reactions during acylation
Deprotection by hydrogenation Pd/C catalyst, HCl, ethanol, hydrogen atmosphere Near atmospheric pressure 35-100 minutes 85% Yields pure 4-phenyl-4-acyloxypiperidine
Oxidation of N-phenyl-4-methyl-4-piperidinol CrO3, MgO-Al2O3-TiO2 catalyst, ethanethiol 60-80°C 2-3 hours Not specified Produces N-phenyl-4-piperidone intermediate

Scientific Research Applications

4-Phenyl-4-piperidinocyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Phenyl-4-piperidinocyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group may enhance its binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The piperidine group in this compound introduces a basic nitrogen, contrasting with the dimethylamino group in 4-(Dimethylamino)-4-phenylcyclohexanone, which has lower steric hindrance .

Applications: 4-Phenylcyclohexanone is a foundational intermediate in polymer chemistry . Piperidine-containing analogs (e.g., 4-Phenyl-4-piperidinocyclohexanol) are linked to medicinal chemistry, such as eticyclidine derivatives, though these are strictly research-grade .

Safety and Handling: Piperidine derivatives may require precautions due to amine reactivity (e.g., skin/eye irritation, respiratory hazards). For example, 4-Heptylcyclohexanone mandates PPE and ventilation during handling .

Research Findings and Data

Thermal and Solubility Profiles (Inferred):

  • This compound: Likely exhibits moderate solubility in organic solvents (e.g., DCM, ethanol) due to its balanced substituents.
  • 4-(Dimethylamino)-4-phenylcyclohexanone: Higher water solubility compared to phenyl-piperidine analogs due to the smaller, polar dimethylamino group .

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